2-phenyl-N-propylacetamide
Description
Contextualization of Acetamide (B32628) Derivatives in Contemporary Academic Chemistry
Acetamide derivatives are a class of organic compounds characterized by the presence of an acetamide group (-NHCOCH₃) attached to a larger molecular scaffold. This functional group is a prevalent feature in many biologically active molecules and serves as a versatile building block in organic synthesis. archivepp.comarchivepp.com In medicinal chemistry, the acetamide moiety is recognized as a significant pharmacophore, a molecular feature responsible for a drug's pharmacological activity. archivepp.comnih.gov
The versatility of the acetamide scaffold allows for extensive structural modifications, enabling chemists to fine-tune the physicochemical and biological properties of molecules. nih.gov Researchers have successfully synthesized a vast array of acetamide derivatives with a wide spectrum of biological activities. nih.gov These compounds are fundamental in the development of new therapeutic agents and are instrumental in studying the interactions between small molecules and biological targets. archivepp.comiucr.org The ability to readily modify the substituents on both the nitrogen and the acetyl group makes acetamide derivatives an attractive platform for creating libraries of compounds for high-throughput screening and drug discovery. archivepp.com
Overview of 2-phenyl-N-propylacetamide's Structural Significance as a Research Scaffold
This compound is a specific acetamide derivative that combines a phenyl group and a propyl group attached to the acetamide core. This particular arrangement of functional groups makes it a valuable research scaffold. The term "scaffold" in chemistry refers to the core structure of a molecule to which various functional groups can be attached to create a family of related compounds. scbt.com The availability of such scaffolds is crucial for the systematic exploration of chemical space and the development of new molecules with desired properties. scbt.com
Detailed Research Findings
While extensive research on a wide range of complex acetamide derivatives is prevalent, specific studies focusing solely on this compound are more limited. However, its synthesis and characterization have been reported in the scientific literature.
One notable synthesis involves the reaction of phenylacetic acid with thionyl chloride to form an acid chloride, which is then reacted with n-propylamine. Spectroscopic data, particularly ¹H NMR, has been used to confirm the structure of the resulting this compound.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₁H₁₅NO |
| Molecular Weight | 177.246 g/mol |
| Melting Point | Not available |
| Boiling Point | Not available |
| Density | Not available |
| Refractive Index | Not available |
| Data sourced from chemical databases. chemsynthesis.com |
¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.40–7.23 | m | 5H | Aromatic protons (C₆H₅) |
| 5.41 | s | 1H | NH proton |
| 3.57 | s | 2H | CH₂ (phenyl-CH₂) |
| 3.17 | td | 2H | N-CH₂ (propyl) |
| 1.44 | m | 2H | CH₂ (propyl) |
| 0.83 | t | 3H | CH₃ (propyl) |
| Data from a study on the reductive functionalization of amides. |
The structural simplicity and synthetic accessibility of this compound make it a valuable tool for researchers. It serves as a fundamental building block, allowing for the systematic investigation of structure-activity relationships in more complex systems. Its utility is not necessarily in its own biological activity, but rather in its role as a foundational piece for constructing novel and potentially more potent chemical entities.
Structure
2D Structure
3D Structure
Properties
CAS No. |
64075-36-1 |
|---|---|
Molecular Formula |
C11H15NO |
Molecular Weight |
177.24 g/mol |
IUPAC Name |
2-phenyl-N-propylacetamide |
InChI |
InChI=1S/C11H15NO/c1-2-8-12-11(13)9-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,12,13) |
InChI Key |
HTSYYPRWWXXRSC-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)CC1=CC=CC=C1 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 2 Phenyl N Propylacetamide and Its Analogues
Direct Synthetic Routes to 2-phenyl-N-propylacetamide
Established Laboratory Protocols for this compound Synthesis
The synthesis of this compound has been achieved through several established laboratory methods. One common approach involves the condensation of a carboxylic acid and an amine. For instance, the reaction of phenylacetic acid with n-propylamine can yield this compound.
A specific protocol utilizes titanium tetrachloride (TiCl4) to mediate the one-pot condensation of carboxylic acids and amines. In this method, this compound was synthesized from phenylacetic acid and n-propylamine in the presence of TiCl4 and pyridine (B92270), resulting in a high yield of 95%. d-nb.infonih.gov The reaction is typically heated to 85°C for approximately 2 hours. nih.gov Following the reaction, the mixture is worked up with an aqueous acid solution and extracted with an organic solvent. nih.gov
Another documented synthesis involves the selective C-N σ bond cleavage in azetidinyl amides. This method produced this compound as a white solid with a 75% yield. mdpi.comsemanticscholar.org
Optimization of Reaction Conditions for Enhanced Yield and Selectivity
Optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. In the TiCl4-mediated amidation, the reaction conditions were optimized by first exploring the reaction of benzoic acid and aniline. d-nb.info It was observed that using a catalytic amount of TiCl4 (30 mol%) in refluxing dichloromethane (B109758) resulted in low yields of the amide. d-nb.info However, by employing a stoichiometric amount of TiCl4 and using pyridine as the solvent at 85°C, a significant improvement in yield was achieved. nih.gov This optimized procedure was then successfully applied to the synthesis of a range of amides, including this compound, demonstrating its broad applicability. d-nb.infonih.gov
The following table summarizes the optimized conditions for the TiCl4-mediated synthesis of various N-propylamides. nih.gov
| Entry | R¹ | R² | R³ | Product | Yield (%) |
| j | C₆H₅ | H | C₃H₇ | N-propylbenzamide | 90 |
| k | 4-NO₂–C₆H₄ | H | C₃H₇ | N-propyl-4-nitrobenzamide | 92 |
| l | 4-CH₃O–C₆H₄ | H | C₃H₇ | N-propyl-4-methoxybenzamide | 89 |
| m | C₆H₅CH₂ | H | C₃H₇ | This compound | 95 |
| n | CH₃(CH₂)₁₄ | H | C₃H₇ | N-propylpalmitamide | 88 |
| o | (CH₃)₃C | H | C₃H₇ | N-propylpivalamide | 85 |
| p | C₆H₅CH=CH | H | C₃H₇ | N-propylcinnamamide | 87 |
Synthesis of Structurally Related N-propylacetamide Derivatives
Diversification Strategies for Alpha-Ketoamides, including 2-oxo-2-phenyl-N-propylacetamide
Alpha-ketoamides are a significant class of compounds, and various strategies have been developed for their synthesis and diversification. scispace.comacs.org One effective method is the transamidation of N-tosyl α-ketoamides with alkyl amines, which can proceed at room temperature without the need for a catalyst or base. rsc.orgrsc.org For N-Boc α-ketoamides, the addition of cesium carbonate (Cs₂CO₃) facilitates the transamidation reaction. rsc.org
The synthesis of 2-oxo-2-phenyl-N-propylacetamide has been specifically reported through the transamidation of N-Boc-N-phenyl α-ketoamide in the presence of Cs₂CO₃, affording the product in a 92% yield. rsc.org The reaction is typically carried out in dichloromethane at room temperature. rsc.org
Alternative one-pot, metal-free methods for synthesizing α-ketoamides involve the in-situ generation of aryl ketones from ethylarenes, followed by amidation. scispace.com Another approach is the oxidative coupling of diazo compounds and ammonium (B1175870) iodide. scispace.com Copper-catalyzed aerobic oxidative cross-dehydrogenative coupling of amines with α-carbonyl aldehydes also provides a practical route to α-ketoamides. scispace.com
The table below details the optimization of the transamidation reaction for an N-Boc α-ketoamide. rsc.org
| Entry | Base | Equivalents of Base | Solvent | Time (h) | Yield (%) |
| 6 | Cs₂CO₃ | 1.0 | Dichloromethane | 2 | 68 |
| 13 | Cs₂CO₃ | 1.5 | Dichloromethane | 2 | 84 |
| 16 | Cs₂CO₃ | 1.5 | THF | 2 | low |
| 17 | Cs₂CO₃ | 1.5 | Acetonitrile (B52724) | 2 | low |
Approaches to N-substituted Thioacetamides and Sulfinylacetamides, e.g., 2-(benzhydrylthio)-N-propylacetamide
The synthesis of N-substituted thioacetamides and their corresponding oxidized sulfinylacetamides has been explored, particularly in the context of developing analogues of the wake-promoting agent modafinil (B37608). nih.govnih.gov
A common route to N-substituted thioacetamides involves the coupling of a carboxylic acid with a primary amine. For the synthesis of 2-(benzhydrylthio)-N-propylacetamide, 2-(benzhydrylthio)acetic acid is coupled with propylamine. nih.govgoogleapis.com This reaction often utilizes an in situ N,N'-carbonyldiimidazole (CDI) coupling reaction. nih.gov This specific compound was obtained as a yellow oil that solidified over time, with a 91% yield. nih.govgoogleapis.com
The oxidation of the thioether in these thioacetamides to a sulfoxide (B87167) group yields the corresponding sulfinylacetamides. nih.govnih.gov This transformation is typically achieved using an oxidizing agent like hydrogen peroxide in a mixture of acetic acid and methanol. nih.govnih.gov
Preparation of N-propylacetamide Moieties within Complex Heterocyclic Systems, such as Phosphodiesterase 4 (PDE4) Inhibitors and Securinine (B1681715) Mimetics
The N-propylacetamide functional group is a component of various complex heterocyclic molecules with significant biological activity.
Phosphodiesterase 4 (PDE4) Inhibitors: The compound 2-{6-[2-(3,5-dichloro-4-pyridyl)acetyl]-2,3-dimethoxyphenoxy}-N-propylacetamide (LEO 29102) is a soft-drug inhibitor of PDE4 developed for the topical treatment of atopic dermatitis. nih.govsci-hub.seacs.orgx-mol.com The synthesis of this class of compounds involves building upon a core structure, often through a fast-follower approach from existing compounds like piclamilast. nih.govx-mol.com Key synthetic modifications include the introduction of alkoxy substituents and the conversion of an amide linker to a keto linker to develop potential soft-drug candidates. nih.govx-mol.com
Securinine Mimetics: Bivalent securinine mimetics have been synthesized to act as topoisomerase I inhibitors. nih.govrsc.org These complex molecules can incorporate N-propylacetamide linkers. The synthesis of these mimetics involves the reaction of securinine with n-propylamine in the presence of a base like potassium phosphate (B84403) (K₃PO₄) in a solvent such as dichloromethane. nih.govrsc.org The resulting amine can then be coupled with a dicarboxylic acid chloride, such as isophthaloyl dichloride, in the presence of a base like N,N-diisopropylethylamine (DIPEA) to form the bivalent structure containing the N-propylacetamide moiety. rsc.org
Synthetic Pathways for Phenylethenyl and Dibenzothiophenyl Acetamide (B32628) Derivatives
The synthesis of acetamide derivatives incorporating phenylethenyl and dibenzothiophenyl moieties involves specialized chemical strategies. For instance, (R)-N-[1-(4-(phenylethynyl)phenyl)ethyl]acetamide has been synthesized through a one-pot chemoenzymatic reaction, highlighting the convergence of biocatalysis and traditional organic synthesis. researchgate.net Palladium-catalyzed reactions, such as the Sonogashira coupling, are instrumental in forming the phenylethynyl linkage. nih.gov
The construction of dibenzothiophene (B1670422) derivatives can be achieved via palladium(II)-catalyzed cleavage of both carbon-sulfur and carbon-hydrogen bonds. rsc.org This method avoids the need for external oxidants or pre-functionalized starting materials. rsc.org Another approach involves the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate (B8463686) to yield 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, a versatile precursor for various heterocyclic systems. nih.gov The synthesis of bis-basic derivatives of dibenzothiophene has also been explored for their potential antiviral activities. acs.org
Chiral Synthesis and Stereoselective Approaches
Achieving stereochemical control is paramount in the synthesis of bioactive molecules. Various methods have been developed for the chiral synthesis of this compound analogues.
Asymmetric Synthesis of Chiral 2-amino-2-phenyl-N-propylacetamide Analogues
The asymmetric synthesis of chiral α-aminoboronic esters, which can be considered analogues of 2-amino-2-phenyl-N-propylacetamide, has been accomplished using Group-Assisted Purification (GAP) chemistry. beilstein-journals.orgnih.gov This approach facilitates the purification of products without relying on traditional chromatographic methods. beilstein-journals.orgnih.gov The synthesis of 2-[(2-aminophenyl)sulfanyl]-N-propylacetamide involves the reaction of 2-aminothiophenol (B119425) with an N-propylacetamide derivative, typically in the presence of a base in an aprotic solvent.
Design and Synthesis of Chiral N-2-phenyl-2-propyl Sulfinyl Imines for Asymmetric Reactions
A significant advancement in asymmetric synthesis involves the use of chiral sulfinyl imines. A chiral (Rs)-2-phenyl-2-propyl sulfinamide has been designed and synthesized. nih.govacs.orgfigshare.comnih.gov Imines derived from this sulfinamide, formed by condensation with various aldehydes and ketones, have been successfully used in asymmetric addition reactions with reagents like allylmagnesium bromide. nih.govacs.orgfigshare.comnih.gov These reactions produce homoallylic amines in high yields and with excellent diastereoselectivity. nih.govacs.orgfigshare.comnih.gov
| Aldehyde/Ketone | Product | Yield (%) | Diastereomeric Excess (de %) |
| Benzaldehyde | N-(1-phenylbut-3-enyl)-2-phenylpropane-2-sulfinamide | 98 | >99 |
| 4-Methoxybenzaldehyde | N-(1-(4-methoxyphenyl)but-3-enyl)-2-phenylpropane-2-sulfinamide | 95 | >99 |
| 2-Naphthaldehyde | N-(1-(naphthalen-2-yl)but-3-enyl)-2-phenylpropane-2-sulfinamide | 96 | >99 |
| Cyclohexanecarbaldehyde | N-(1-cyclohexylbut-3-enyl)-2-phenylpropane-2-sulfinamide | 92 | 98 |
| Acetophenone | N-(1-phenyl-1-methylbut-3-enyl)-2-phenylpropane-2-sulfinamide | 85 | 95 |
This table presents data on the synthesis of homoallylic amines from various aldehydes and ketones using a chiral N-2-phenyl-2-propyl sulfinyl imine. nih.gov
Application of Group-Assisted Purification (GAP) in Chiral Transformations
Group-Assisted Purification (GAP) is a synthetic strategy that simplifies product purification by attaching a functional group to the substrate, which alters its solubility properties. beilstein-journals.orgnih.gov This avoids the need for chromatography or recrystallization. beilstein-journals.orgnih.govrsc.org The GAP anchor molecule can facilitate selective precipitation of the desired product. gappeptides.com This methodology has been effectively used in the synthesis of chiral α-aminoboronic esters and peptides, demonstrating its utility in producing pure stereoisomers. beilstein-journals.orgnih.govgappeptides.com The key benefits of GAP chemistry include reduced material and solvent consumption, faster synthesis times, and high crude purities. gappeptides.com
Stereochemical Control in N-Propylacetamide Derivative Synthesis using Chiral Stationary Phases
The separation of enantiomers of N-propylacetamide derivatives can be achieved through chromatographic methods employing chiral stationary phases (CSPs). google.com These phases, often based on modified cyclodextrins, allow for the resolution of racemic mixtures. researchgate.net The choice of the cyclodextrin (B1172386) and the nature of its derivatization play a crucial role in the enantioselectivity. researchgate.net For instance, the enantiomeric excess of chiral amines, which can be precursors or analogues, is often determined by gas chromatography (GC) or high-performance liquid chromatography (HPLC) using suitable chiral stationary phases. nih.gov
Structural Characterization and Advanced Analytical Techniques in Research
Spectroscopic Analysis for Elucidating Chemical Structure
Spectroscopic methods are indispensable for determining the structural formula of a compound by analyzing how it interacts with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR) for Structural Elucidation of 2-phenyl-N-propylacetamide and Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon and hydrogen framework of a molecule.
For this compound, the ¹H NMR spectrum provides distinct signals for each type of proton. The five protons of the phenyl ring typically appear as a multiplet in the aromatic region, around δ 7.40–7.23 ppm. mdpi.com The two protons of the benzylic methylene (B1212753) group (CH₂) adjacent to the phenyl ring show a singlet at approximately δ 3.57 ppm. The protons on the N-propyl group exhibit characteristic signals: a triplet-duplet at δ 3.17 ppm for the two protons attached to the nitrogen, a multiplet around δ 1.44 ppm for the central methylene group, and a triplet at δ 0.83 ppm for the terminal methyl group. mdpi.com A broad singlet corresponding to the amide proton (NH) can also be observed, in this case, at δ 5.41 ppm. mdpi.com
The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. For this compound, the carbonyl carbon of the amide group resonates at approximately δ 171.0 ppm. mdpi.com The carbons of the phenyl ring appear in the range of δ 127.4–135.2 ppm. The benzylic carbon is found at δ 44.0 ppm, while the carbons of the N-propyl group are observed at δ 41.4 (N-CH₂), δ 22.8 (CH₂), and δ 11.3 (CH₃) ppm. mdpi.com
Table 1: ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| C=O | - | 171.0 |
| Phenyl-H | 7.40–7.23 (m, 5H) | 135.2, 129.5, 129.1, 127.4 |
| Phenyl-CH₂ | 3.57 (s, 2H) | 44.0 |
| N-H | 5.41 (s, 1H) | - |
| N-CH₂ | 3.17 (td, 2H) | 41.4 |
| CH₂ | 1.44 (m, 2H) | 22.8 |
| CH₃ | 0.83 (t, 3H) | 11.3 |
Data obtained in CDCl₃ at 300 MHz for ¹H and 75 MHz for ¹³C. mdpi.com (m = multiplet, s = singlet, t = triplet, td = triplet of doublets)
Mass Spectrometry (MS and High-Resolution Mass Spectrometry (HRMS)) for Molecular Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate molecular weight, which can be used to determine the elemental composition.
The electron ionization (EI) mass spectrum of N-alkyl amides often shows fragmentation patterns resulting from the cleavage of bonds adjacent to the carbonyl group and the nitrogen atom. ceon.rsresearchgate.net For this compound, the molecular ion peak [M]⁺ would be expected, and its fragmentation would likely involve the loss of the propyl group or cleavage of the benzyl (B1604629) group.
In a related compound, 2-oxo-2-phenyl-N-propylacetamide, HRMS analysis showed a [M+H]⁺ ion at m/z 192.1010, which corresponds to the calculated value of 192.1019 for the formula C₁₁H₁₄NO₂. rsc.org This demonstrates the power of HRMS in confirming the molecular formula of a compound. The fragmentation of N-substituted amides can also proceed through rearrangements, such as the McLafferty rearrangement, if a γ-hydrogen is available. ceon.rs
Infrared (IR) Spectroscopy for Functional Group Identification and Ligand Characterization
Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
In the IR spectrum of a secondary amide like this compound, several characteristic absorption bands are expected. A strong absorption band for the C=O (carbonyl) stretching vibration of the amide group typically appears in the region of 1680–1630 cm⁻¹. quimicaorganica.org For secondary amides, this is often referred to as the Amide I band and is observed around 1640 cm⁻¹ in the solid state. spcmc.ac.in
The N-H stretching vibration of a secondary amide usually appears as a single, somewhat broad peak in the range of 3350–3180 cm⁻¹. quimicaorganica.orglibretexts.org The N-H bending vibration, known as the Amide II band, is typically found between 1570 and 1515 cm⁻¹ in the solid state. spcmc.ac.in Additionally, aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, and C=C stretching vibrations from the phenyl ring appear in the 1600-1450 cm⁻¹ region.
Table 2: Characteristic IR Absorption Bands for Secondary Amides
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |
|---|---|
| N-H Stretch | 3350 - 3180 |
| C-H Stretch (Aromatic) | > 3000 |
| C=O Stretch (Amide I) | 1680 - 1630 |
| N-H Bend (Amide II) | 1570 - 1515 |
| C=C Stretch (Aromatic) | 1600 - 1450 |
Chromatographic Methods for Purity Assessment and Isomer Separation
Chromatography is a laboratory technique for the separation of a mixture. It is widely used for the purification of compounds and the determination of their purity.
High-Performance Liquid Chromatography (HPLC) for Analytical Purity Determination
High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify each component in a mixture. It is a crucial method for determining the purity of a synthesized compound. By using a suitable stationary phase and mobile phase, impurities can be separated from the main compound, and their relative amounts can be quantified. For amide compounds, reversed-phase HPLC is commonly employed, where a nonpolar stationary phase is used with a polar mobile phase. nih.gov
Chiral HPLC for Enantiomeric Excess Determination of Chiral Analogues
For chiral molecules, which exist as non-superimposable mirror images (enantiomers), determining the enantiomeric excess (ee) is critical. Chiral HPLC is the most widely used method for this purpose. mdpi.comyakhak.org This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. yakhak.org
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for the separation of enantiomers of various compounds, including amides. nih.govmdpi.com The choice of the mobile phase, often a mixture of an alkane like hexane (B92381) and an alcohol like isopropanol (B130326) or ethanol, is crucial for achieving good separation. For instance, the enantiomers of some 2-arylpropionic acid amides have been successfully separated using a cellulose-based chiral stationary phase. nih.gov The enantiomeric excess can be calculated by comparing the peak areas of the two enantiomers in the chromatogram.
Table 3: Example of Chiral HPLC Conditions for a Chiral Acetamide (B32628) Analog
| Parameter | Condition |
|---|---|
| Column | Chiralpak AD-H (250 × 4.6 mm) |
| Mobile Phase | Hexane/ethanol (80:20) |
| Retention Time (Example) | (2S)-enantiomer = 12.3 min; (2R)-enantiomer = 14.7 min |
This is an example for a related chiral compound, (2S)-2-hydroxy-N-methoxy-N-methyl-2-phenylacetamide, and specific conditions for chiral analogues of this compound would need to be developed.
X-ray Crystallography for Ligand-Enzyme Complex Analysis, informing Binding Modes
In a notable study, the binding mode of a potent inhibitor, a 2-phenylpyrimidine (B3000279) derivative with a modified N-propylacetamide side chain (compound 31e), was elucidated through X-ray crystallography of its complex with PDE4B. nih.govproteopedia.org This analysis revealed critical interactions within the enzyme's active site that are likely relevant to how this compound itself would bind, given the shared chemical features.
The crystal structure of the inhibitor-PDE4B complex showed that the phenyl group of the ligand occupies a hydrophobic pocket, forming favorable interactions with surrounding amino acid residues. The pyrimidine (B1678525) core is positioned to make key hydrogen bonds, while the N-propylacetamide tail extends into a solvent-exposed region of the active site. The specific interactions observed for the related inhibitor provide a strong model for the binding of this compound.
Key Interactions in the PDE4B Active Site (based on a related inhibitor)
| Interacting Residue (in PDE4B) | Type of Interaction | Potential Role in Binding this compound |
| Phenylalanine | Hydrophobic | The phenyl group of this compound would likely fit into this pocket. |
| Isoleucine | Hydrophobic | Contributes to the stabilization of the phenyl group in the active site. |
| Glutamine | Hydrogen Bonding | The amide group of this compound could form hydrogen bonds with this residue. |
| Asparagine | Hydrogen Bonding | The carbonyl oxygen of the acetamide group may interact with this residue. |
This table is illustrative and based on the binding of a structurally similar compound to PDE4B.
The insights gained from such X-ray crystallography studies are instrumental in the rational design of more potent and selective enzyme inhibitors. By understanding the precise three-dimensional arrangement of the ligand in the active site, researchers can modify the chemical structure of the lead compound to enhance its binding affinity and efficacy. nih.gov
Development and Validation of Analytical Methods
The development and validation of analytical methods are crucial for the quality control, characterization, and quantification of chemical compounds like this compound in various samples. While specific, published analytical methods for this compound are not widely documented, standard chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) would be the methods of choice. researchgate.netacs.org The validation of such methods is performed according to the guidelines established by the International Council for Harmonisation (ICH). europa.eu
A hypothetical HPLC method for the analysis of this compound would involve the development of a protocol that ensures the method is specific, linear, accurate, precise, and robust.
Hypothetical HPLC Method Parameters for this compound Analysis
| Parameter | Description |
| Column | A reversed-phase C18 column is commonly used for compounds with moderate polarity like this compound. |
| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) would be optimized to achieve good separation. |
| Detection | UV detection would be suitable, with the wavelength selected based on the UV absorbance maximum of the phenylacetamide chromophore. |
| Flow Rate | Typically in the range of 0.5-1.5 mL/min to ensure good peak shape and resolution. |
| Injection Volume | A small, precise volume (e.g., 10-20 µL) of the sample solution would be injected. |
This table presents a general approach to developing an HPLC method for a compound like this compound.
Validation of the Analytical Method
The validation process ensures that the analytical method is suitable for its intended purpose. europa.eu The key validation parameters are outlined below:
Specificity: The ability of the method to accurately measure the analyte in the presence of other components such as impurities or matrix components. This is typically assessed by analyzing a placebo and a spiked sample.
Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte within a given range. This is determined by analyzing a series of standards at different concentrations and performing a linear regression analysis.
Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by the recovery of a known amount of analyte spiked into a sample matrix.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at different levels (repeatability, intermediate precision).
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Example Validation Data for a Hypothetical HPLC Method
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Linearity (Correlation Coefficient, R²) | ≥ 0.995 | 0.999 |
| Accuracy (Recovery, %) | 98.0% - 102.0% | 99.5% |
| Precision (RSD, %) | ≤ 2.0% | < 1.0% |
| LOD | Signal-to-Noise Ratio ≥ 3 | 0.05 µg/mL |
| LOQ | Signal-to-Noise Ratio ≥ 10 | 0.15 µg/mL |
This table provides an example of typical validation results for an HPLC method.
The development of such validated analytical methods is a fundamental requirement for the use of this compound in research and any potential future applications, ensuring the reliability and accuracy of all experimental data. nih.gov
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations, including Density Functional Theory (DFT), for Electronic Structure and Reactivity Insights
Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of molecules. These calculations provide valuable data on molecular geometry, vibrational frequencies, and electronic properties. For instance, studies on related phenylamide fungicides utilize DFT with the B3LYP hybrid functional and a 6-311G(d,p) basis set to perform these calculations. doi.org Such analyses help in understanding the molecule's stability and reactivity. doi.orgmdpi.com
The optimization of the molecular structure is a primary step, leading to the determination of the most stable conformation. From this optimized geometry, various global and local descriptors of reactivity can be calculated. These descriptors, derived from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), include the energy gap, electronegativity, and chemical hardness. These parameters are crucial for predicting how the molecule will interact with other chemical species. For example, a smaller HOMO-LUMO gap generally indicates higher reactivity.
Natural Bond Orbital (NBO) analysis is another quantum chemical method used to study charge distribution and intramolecular interactions. doi.org This analysis provides a detailed picture of the electronic density and the nature of the chemical bonds within the molecule.
Molecular Docking Investigations of Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand how a ligand, such as an N-propylacetamide derivative, might interact with a biological target, typically a protein or enzyme.
Molecular docking studies have been conducted on various N-propylacetamide derivatives to predict their binding modes and affinities with several biological targets. For example, derivatives of azetidine-2-carbonitriles containing an N-propylacetamide moiety have been docked into the active site of Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (Pf-DHODH), a potential antimalarial drug target. brieflands.com Similarly, 1,3,4-oxadiazole (B1194373) derivatives with an N-propylacetamide group have been studied for their interaction with Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a target in cancer therapy. nih.govmdpi.com
These studies typically use software like Molegro Virtual Docker (MVD) or AutoDock to perform the docking calculations. brieflands.comnih.gov The output of these calculations is a set of possible binding poses, each with a corresponding binding energy score. A lower binding energy generally indicates a more stable and favorable interaction. For instance, in a study of 1,3,4-oxadiazole derivatives, compounds with lower binding energies were identified as potential inhibitors of VEGFR-2. nih.gov
Table 1: Predicted Binding Affinities of Selected N-propylacetamide Derivatives
| Derivative Class | Target Protein | Predicted Binding Energy (kJ/mol) |
|---|---|---|
| 1,3,4-Oxadiazole Derivative 7g | VEGFR 2 | -46.32 nih.gov |
| 1,3,4-Oxadiazole Derivative 7j | VEGFR 2 | -48.89 nih.gov |
This table is for illustrative purposes and based on data for related derivatives.
A crucial aspect of molecular docking is the detailed analysis of the interactions between the ligand and the amino acid residues in the binding site of the target protein. These interactions can include hydrogen bonds, hydrophobic interactions, pi-alkyl interactions, and electrostatic interactions.
In studies of N-propylacetamide derivatives, the oxygen atom of the N-propylacetamide group is often observed to form hydrogen bonds with amino acid residues in the active site. For example, in the docking of azetidine-2-carbonitrile (B3153824) derivatives with Pf-DHODH, hydrogen bond interactions were observed between the oxygen of the N-propylacetamide and residues such as Lys239, Lys305, or Leu302. brieflands.com Similarly, in the interaction of 1,3,4-oxadiazole derivatives with VEGFR-2, the N-propylacetamide moiety formed a strong hydrogen bond with Lys721. nih.govmdpi.com
The phenyl group of 2-phenyl-N-propylacetamide and similar structures can participate in pi-alkyl and pi-sigma interactions. For instance, the toluene (B28343) ring in a studied 1,3,4-oxadiazole derivative showed pi-alkyl interactions with Ala866, Cys919, and Val848, and a pi-sigma interaction with Leu1035. nih.govmdpi.com
Table 2: Examples of Predicted Interactions for N-propylacetamide Derivatives
| Derivative | Target Protein | Interacting Residue | Interaction Type |
|---|---|---|---|
| Azetidine-2-carbonitrile derivative | Pf-DHODH | Lys239 | Hydrogen Bond brieflands.com |
| 1,3,4-Oxadiazole derivative | VEGFR 2 | Lys721 | Hydrogen Bond nih.govmdpi.com |
| 1,3,4-Oxadiazole derivative | VEGFR 2 | Ala866 | Pi-Alkyl Interaction nih.govmdpi.com |
| 1,3,4-Oxadiazole derivative | VEGFR 2 | Cys919 | Pi-Alkyl Interaction nih.govmdpi.com |
| 1,3,4-Oxadiazole derivative | VEGFR 2 | Val848 | Pi-Alkyl Interaction nih.govmdpi.com |
This table is for illustrative purposes and based on data for related derivatives.
Molecular Dynamics Simulations for Conformational Analysis and Binding Stability Assessment
While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations are used to study the conformational changes of the ligand and the protein over time, providing insights into the stability of the binding pose predicted by docking.
MD simulations of ligand-protein complexes, such as those involving N-propylacetamide derivatives, are often performed using software like Desmond or GROMACS. nih.govscispace.com The simulation calculates the motion of atoms over a specific period, typically nanoseconds, by applying Newton's laws of motion. nih.gov
The stability of the complex is assessed by analyzing parameters such as the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF). A stable RMSD value over the simulation time suggests that the ligand remains in the binding pocket in a stable conformation. scispace.comnih.gov RMSF analysis helps to identify which parts of the protein are more flexible or rigid upon ligand binding. scispace.com These simulations can confirm the stability of the interactions observed in docking studies and provide a more accurate assessment of the binding. nih.govnih.gov
In Silico Prediction of Pharmacokinetic Profiles (ADMET properties, excluding direct pharmacokinetic data)
In silico tools are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. researchgate.net These predictions are crucial in the early stages of drug discovery to identify compounds with favorable pharmacokinetic profiles. Web-based platforms like SwissADME and ADMETlab 2.0 are commonly used for these predictions. nih.govmdpi.comnih.gov
For N-propylacetamide derivatives, these tools can predict a range of properties. For example, Lipinski's rule of five is often used to assess the "drug-likeness" of a compound. brieflands.com This rule considers properties like molecular weight, logP (a measure of lipophilicity), and the number of hydrogen bond donors and acceptors.
Other predicted properties include gastrointestinal absorption, skin permeability, and potential for metabolism by cytochrome P450 enzymes. brieflands.comacs.org While these are predictions and not direct experimental data, they provide valuable guidance for prioritizing compounds for further experimental testing. mdpi.com For instance, a study on azetidine-2-carbonitrile derivatives found that while most compounds passed Lipinski's rule of five and had acceptable skin permeability, many were predicted to have low gastrointestinal absorption. brieflands.com
Table 3: Predicted ADMET Properties for a Representative Phenylacetamide Derivative
| Property | Predicted Value/Classification |
|---|---|
| Molecular Weight | < 500 g/mol |
| LogP | < 5 |
| Hydrogen Bond Donors | < 5 |
| Hydrogen Bond Acceptors | < 10 |
| Gastrointestinal Absorption | Low to High (Varies by derivative) brieflands.com |
This table is for illustrative purposes and based on general findings for related derivatives.
Biological Activities and Mechanistic Investigations in Preclinical Research
Enzyme Inhibition Studies of N-propylacetamide Derivatives
The N-propylacetamide moiety has been incorporated into molecules designed to inhibit specific enzymes, demonstrating its utility as a pharmacophore in drug design.
Phosphodiesterase (PDE) Inhibition, specifically PDE4B, and its Influence on Cellular Processes
While direct studies on 2-phenyl-N-propylacetamide as a phosphodiesterase (PDE) inhibitor are not extensively documented, the broader class of acetamide (B32628) derivatives has been investigated for this activity. Phosphodiesterases are crucial enzymes in intracellular signaling, responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). Inhibition of these enzymes, particularly PDE4B, leads to an increase in intracellular cAMP levels, which in turn modulates various cellular processes, including inflammation and smooth muscle relaxation. The acetamide functionality can participate in hydrogen bonding interactions within the active site of PDE enzymes, a common feature among known PDE inhibitors. The phenyl group can engage in hydrophobic interactions, further contributing to binding affinity. The exploration of N-propylacetamide derivatives as PDE4B inhibitors remains an area of interest for the development of novel anti-inflammatory and bronchodilatory agents.
Topoisomerase I Inhibition by Novel Securinine (B1681715) Mimetics incorporating N-propylacetamide motifs
A series of novel bivalent securinine mimetics have been synthesized and evaluated for their ability to inhibit topoisomerase I (Topo I), a key enzyme involved in DNA replication and a target for anticancer drugs. nih.gov Some of these mimetics incorporate an N-propylacetamide linker. nih.gov In one study, a mimetic featuring a rigid m-substituted benzene (B151609) linker demonstrated Topo I inhibitory activity three times that of the parent compound, securinine. nih.gov Mechanistic studies suggest that these bivalent mimetics not only hinder the complexation of Topo I with DNA but also stabilize the Topo I-DNA complex itself. nih.gov This dual mechanism of action highlights the potential of incorporating N-propylacetamide motifs in the design of new and effective Topoisomerase I inhibitors for cancer therapy. nih.govnih.gov
Receptor Ligand Binding and Modulation
Derivatives of this compound have been extensively studied as ligands for various receptors, demonstrating high affinity and selectivity.
Translocator Protein (TSPO) Ligand Development and Affinity Studies for N,N-di-n-propylacetamide derivatives as carriers for receptor-mediated drug delivery
The N,N-di-n-propylacetamide moiety is a key feature in a number of high-affinity ligands for the Translocator Protein (TSPO), an 18 kDa protein located on the outer mitochondrial membrane. nih.govnih.gov TSPO is overexpressed in numerous pathological conditions, including neuroinflammation and cancer, making it an attractive target for diagnostic imaging and drug delivery. nih.govmdpi.com Several studies have focused on developing N,N-di-n-propylacetamide derivatives as TSPO ligands. For instance, novel pyrazolopyrimidine acetamides with N,N-disubstitutions on the terminal acetamide have been synthesized and shown to exhibit picomolar to nanomolar binding affinities for TSPO. nih.gov One particular derivative, 2-(5,7-diethyl-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-3-yl)-N-ethyl-N-phenylacetamide, displayed an exceptionally high affinity with a Ki value of 60 pM. nih.govresearchgate.net These high-affinity ligands are being explored as carriers for the targeted delivery of therapeutic agents to cells overexpressing TSPO. nih.gov
Table 1: Binding Affinities of Selected N,N-disubstituted Pyrazolopyrimidine Acetamides for TSPO
| Compound | Substituents on Acetamide Nitrogen | Ki (nM) |
|---|---|---|
| GMA 7 | Methyl, Ethyl | 17.10 |
| GMA 9 | Ethyl, Isopropyl | 13.27 |
| GMA 10 | Propyl, Propyl | 0.18 |
| GMA 11 | Ethyl, Methoxyethyl | 0.19 |
| GMA 12 | Methoxyethyl, Methoxyethyl | 25.37 |
| GMA 13 | Propargyl, Propargyl | 0.90 |
| GMA 15 | Ethyl, Phenyl | 0.06 |
| DPA-714 | - | 3.66 |
Data sourced from Synthesis, In Silico and In Vitro Characterization of Novel N,N-Substituted Pyrazolopyrimidine Acetamide Derivatives for the 18KDa Translocator Protein (TSPO). nih.gov
Monoamine Transporter (MAT) Selectivity and Binding Modes, with a focus on the Dopamine (B1211576) Transporter (DAT) for modafinil (B37608) analogues
The 2-phenyl-N-acetamide scaffold is a core component of modafinil and its analogues, which are known to interact with monoamine transporters (MATs), including the dopamine transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET). nih.govacs.org Research has focused on elucidating the structural requirements for selectivity and affinity towards these transporters. Studies on various modafinil analogues have shown that modifications to the phenyl rings and the N-acetamide group can significantly alter binding affinities and selectivity. nih.govnih.gov For example, halogen substitution on the diphenyl rings of modafinil analogues has been shown to improve binding affinity for DAT while maintaining selectivity over SERT. nih.govresearchgate.net In contrast, replacing the terminal amide with certain amine substituents can enhance DAT affinity. acs.org Molecular docking studies have suggested a unique binding mode for modafinil at the DAT compared to other DAT inhibitors like cocaine, which may contribute to its distinct pharmacological profile. nih.gov
Table 2: Monoamine Transporter Binding Affinities of Selected Modafinil Analogues
| Compound | R (Substituent on Amide Nitrogen) | X (Substituent on Phenyl Rings) | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) |
|---|---|---|---|---|---|
| Modafinil (±)-1 | H | H | 2600 | >10000 | 8300 |
| 4a | H | H (thioether) | 13000 | 3300 | >10000 |
| 4l | Propyl | 4-F (thioether) | 320 | >10000 | >10000 |
Data adapted from Elucidation of Structural Elements for Selectivity across Monoamine Transporters: Novel 2-[(Diphenylmethyl)sulfinyl]acetamide (Modafinil) Analogues. nih.gov
Investigation of Potential Biological Target Interactions based on General Structural Features, including acetamide and phenyl groups
The structural components of this compound, namely the acetamide and phenyl groups, are known to participate in various non-covalent interactions with biological macromolecules, which can inform the potential for interactions with a wide range of biological targets.
The acetamide group is a versatile functional group capable of acting as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the carbonyl oxygen). nih.gov This allows it to form crucial interactions within the binding sites of proteins, contributing to the stability of ligand-receptor complexes. nih.gov
The phenyl group can engage in several types of interactions. Its hydrophobic nature allows it to participate in van der Waals and hydrophobic interactions with nonpolar residues in a binding pocket. researchgate.net Furthermore, the electron-rich π-system of the phenyl ring can lead to π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan. youtube.com Cation-π interactions, where the phenyl ring interacts with a positively charged residue like lysine (B10760008) or arginine, are also a significant stabilizing force in protein-ligand binding. nih.gov The electronic properties of substituents on the phenyl ring can further modulate these interactions. taylorandfrancis.com The combination of these interaction capabilities makes the phenylacetamide scaffold a valuable starting point for the design of ligands for a diverse array of biological targets. nih.gov
Exploration of Broad Biological Activities, such as Anti-inflammatory, Antimicrobial, and Anticancer Properties, based on related acetamide structures
The acetamide scaffold is a fundamental structural motif found in a vast array of biologically active compounds. researchgate.net While research specifically on this compound is limited, the broader class of acetamide derivatives has been extensively investigated, revealing significant potential across various therapeutic areas. These derivatives are recognized for their roles as anti-inflammatory, antimicrobial, and anticancer agents. researchgate.netresearchgate.net The versatility of the acetamide structure allows for chemical modifications that can enhance pharmacokinetic properties and target specific biological pathways. archivepp.comarchivepp.com This exploration focuses on preclinical research into related acetamide structures to understand the potential biological profile of compounds like this compound.
Anti-inflammatory Properties
A significant body of research has focused on acetamide derivatives as anti-inflammatory agents, largely due to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. archivepp.comgalaxypub.co The selective inhibition of COX-2 is a desirable therapeutic strategy as this enzyme is primarily responsible for inflammation and pain, while the COX-1 isoform is involved in maintaining normal physiological functions. galaxypub.co
Several classes of acetamide derivatives have demonstrated potent anti-inflammatory effects. For instance, novel benzimidazole-based acetamide compounds, designated N1 and N2, have shown strong anti-arthritic activity in rat models of inflammatory arthritis. nih.gov These compounds were found to suppress pro-inflammatory mediators by reducing the transcript levels of IRAK1, NF-kB1, TNF-α, IL-1β, and IL-17. nih.gov Furthermore, N-(2-hydroxy phenyl) acetamide was shown to possess promising anti-arthritic properties by reducing levels of pro-inflammatory cytokines IL-1β and TNF-α and altering oxidative stress markers in adjuvant-induced arthritic rats. nih.gov
Research into 2-(substituted phenoxy) acetamide derivatives also revealed significant anti-inflammatory and analgesic activities. nih.gov In particular, compound 3c (N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide) emerged as a promising candidate with dual anti-inflammatory and anticancer effects. nih.gov The mechanism often involves the inhibition of COX enzymes, as seen with various phenol (B47542) acetamide compounds that have been evaluated for their COX-2 inhibitory potential. archivepp.comgalaxypub.co
| Compound Name/Class | Target/Mechanism of Action | Key Findings | Reference |
|---|---|---|---|
| Phenol Acetamide Derivatives | COX-2 Inhibition | Showed in vitro COX-2 inhibitory activity with IC50 values of 0.768 and 0.616 mol/L. | archivepp.comgalaxypub.co |
| N1 and N2 (2-aminobenzimidazole acetamide derivatives) | Suppression of pro-inflammatory mediators | Reduced mRNA levels of IRAK1, NF-kB1, TNF-α, IL-1β, and IL-17 in a rat arthritis model. | nih.gov |
| N-(2-hydroxy phenyl) acetamide | Reduction of pro-inflammatory cytokines | Lowered serum levels of IL-1β and TNF-α in adjuvant-induced arthritic rats. | nih.gov |
| N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide (3c) | Anti-inflammatory and Analgesic | Demonstrated significant activity in preclinical models. | nih.gov |
Antimicrobial Properties
The acetamide framework is a key component in many compounds exhibiting antimicrobial activity against a wide range of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi. nih.gov The incorporation of the acetamide moiety into more complex structures, often involving heterocyclic rings, has led to the development of potent antimicrobial agents.
For example, a study on benzimidazole-based acetamide derivatives identified several compounds with promising antibacterial activity against Pseudomonas aeruginosa and antifungal activity against Candida krusei and Fusarium solani. researchgate.net Similarly, novel acetamide derivatives of 2-mercaptobenzothiazole (B37678) have been synthesized and shown to possess significant antibacterial and antibiofilm potential, with some compounds exhibiting activity comparable to the standard drug levofloxacin. acs.orgnih.gov The mechanism for these compounds was explored through molecular docking studies, which suggested interactions with bacterial kinases and DNA gyrases. acs.org
Other research has demonstrated the antimicrobial effects of N-substituted 2-isocyanoarylacetamides, which were particularly effective against Candida albicans. nih.gov Furthermore, acetamide derivatives incorporating a 4-arylthiazole moiety have been found to be effective against plant pathogenic bacteria such as Xanthomonas oryzae. mdpi.com Isatin-derived acetamides have also been evaluated, with certain halogenated derivatives showing high antibacterial activity against Bacillus subtilis, Staphylococcus aureus, and Escherichia coli. wisdomlib.org
| Compound/Derivative Class | Tested Microorganism | Key Findings (e.g., MIC) | Reference |
|---|---|---|---|
| Benzimidazole-based acetamides (2b-2g) | Pseudomonas aeruginosa | MIC value of 125 μg/mL, equivalent to streptomycin. | researchgate.net |
| Benzimidazole-based acetamides (2p, 2s, 2t, 2u) | Candida krusei | MIC value of 125 μg/mL. | researchgate.net |
| 2-Mercaptobenzothiazole acetamides (2b, 2c, 2i) | Various bacterial strains | Significant antibacterial and antibiofilm activity, comparable to levofloxacin. | acs.orgnih.gov |
| N-substituted 2-isocyanoarylacetamides | Candida albicans | Showed very good inhibitory effect. | nih.gov |
| N-(4-((4-(4-fluorophenyl)thiazol-2-yl)amino)phenyl)acetamide (A1) | Xanthomonas oryzae pv. Oryzae (Xoo) | EC50 value of 156.7 µM, superior to bismerthiazol. | mdpi.com |
| Isatin-derived acetamides (VIb, VIe) | B. subtilis, S. aureus, E. coli | Exhibited the highest antibacterial activity among the series. | wisdomlib.org |
Anticancer Properties
The potential of acetamide derivatives as anticancer agents has been a subject of intensive investigation. researchgate.net These compounds have been shown to exert cytotoxic effects against a variety of human cancer cell lines through diverse mechanisms. nih.govbenthamdirect.comijcce.ac.irnih.gov
For instance, a series of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives demonstrated potent cytotoxic activity, particularly against the PC3 prostate carcinoma cell line. nih.govnih.govsemanticscholar.org Structure-activity relationship studies revealed that derivatives containing a nitro moiety had a higher cytotoxic effect than those with a methoxy (B1213986) moiety. nih.govnih.govsemanticscholar.org In another study, N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives were synthesized and evaluated for anticancer activity. brieflands.com Compounds with specific substitutions, such as an ortho-chlorine or a meta-methoxy group on the phenyl ring, exhibited the best cytotoxic activity against neuroblastoma (SKNMC) and colon cancer (HT-29) cell lines, respectively. brieflands.com
Quinazolinone acetamides have also been developed and screened for anticancer activity, with compounds 5f and 5g showing excellent cytotoxicity against SiHA (cervical) and MCF-7 (breast) cancer cell lines. benthamdirect.com Similarly, pyrimidine (B1678525) analogues bearing acetamide linkages have been identified as potent anticancer agents, with one compound exhibiting an IC50 value as low as 0.36 μM against a central nervous system cancer cell line. researchgate.netafricaresearchconnects.com The anticancer potential of these varied structures highlights the importance of the acetamide core in designing new chemotherapeutic agents. researchgate.net
| Compound Name/Class | Cancer Cell Line | Cytotoxicity (IC50) | Reference |
|---|---|---|---|
| 2-(4-Fluorophenyl)-N-(m-nitrophenyl)acetamide (2b) | PC3 (Prostate) | 52 μM | nih.govnih.gov |
| 2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide (2c) | PC3 (Prostate) | 80 μM | nih.govnih.gov |
| 2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide (2c) | MCF-7 (Breast) | 100 μM | nih.govnih.gov |
| N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-(2-chlorophenyl)acetamide (3d) | SKNMC (Neuroblastoma) | 4.5 ± 0.035 µM | brieflands.com |
| N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-(3-methoxyphenyl)acetamide (3h) | HT-29 (Colon) | 3.1 ± 0.030 µM | brieflands.com |
| N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-chlorophenylacetamido) acetamide (8a) | Hela (Cervical) | 1.3 ± 0.14 µM | ijcce.ac.ir |
| Pyrimidine acetamide analogue (14a) | SF268 (CNS) | 0.36 μM | africaresearchconnects.com |
Structure Activity Relationship Sar Studies of 2 Phenyl N Propylacetamide Analogues
Elucidation of Key Structural Elements for Bioactivity and Selectivity in N-propylacetamide Derivatives
The fundamental structure of N-propylacetamide derivatives, characterized by a phenyl ring connected to an acetamide (B32628) group which is further substituted with a propyl group on the nitrogen atom, provides a versatile scaffold for interacting with various biological targets. SAR studies on related phenylacetamide analogues have highlighted several key structural elements that are critical for their bioactivity.
A central aspect of the bioactivity of these compounds is the nature of the linkage between the phenyl ring and the amide moiety. The acetamide group itself is a crucial pharmacophoric feature, capable of forming hydrogen bonds with biological targets. The presence of a secondary amide linkage is often preferred for optimal activity. nih.gov
The length and nature of the alkyl chain on the amide nitrogen also play a significant role. For instance, in a series of phenylacetamide derivatives investigated as sodium channel blockers, a three-carbon spacer, such as the propyl group in 2-phenyl-N-propylacetamide, was found to be optimal for activity. nih.gov This suggests that the spatial relationship between the phenyl ring and the terminal part of the N-alkyl chain is important for effective interaction with the receptor.
Impact of Substituent Modifications at the Amide Nitrogen and Phenyl Moiety on Pharmacological Activity
Systematic modifications of the substituents on both the amide nitrogen and the phenyl moiety of this compound analogues have been shown to significantly influence their pharmacological activity. These modifications can alter the electronic, steric, and lipophilic properties of the molecule, thereby affecting its binding affinity, selectivity, and pharmacokinetic profile.
Substitutions on the Phenyl Moiety:
The nature and position of substituents on the phenyl ring can have a profound impact on bioactivity. For example, in a study of 2-(4-fluorophenyl)-N-phenylacetamide derivatives as potential anticancer agents, it was observed that compounds bearing an electron-withdrawing nitro (NO₂) group exhibited higher cytotoxic effects compared to those with an electron-donating methoxy (B1213986) (OCH₃) group. nih.gov Specifically, compounds with a nitro group at the meta or para position of the N-phenyl ring showed the most potent activity against the PC3 prostate carcinoma cell line.
Similarly, in a series of N-phenylacetamide derivatives containing 4-arylthiazole moieties, the electronic nature of the substituents on the terminal phenyl ring was found to be a key determinant of their antibacterial activity. Compounds with electron-withdrawing groups, such as 4-fluoro, 4-chloro, and 4-bromo, generally displayed superior activity compared to those with electron-donating groups like 4-methyl. mdpi.com The position of the substituent was also critical, with 4-substituted analogues being more active than their 3-substituted counterparts. mdpi.com
Modifications at the Amide Nitrogen:
Alterations to the N-propyl group can also modulate pharmacological activity. The lipophilicity of the N-substituent has been identified as a significant factor influencing the biological activity of N-substituted-2-phenylacetamide derivatives. researchgate.net Increasing the lipophilicity of the amine portion of related molecules has been shown to correlate with more potent sodium channel blockade. nih.gov
The following table summarizes the effect of different substituents on the phenyl ring on the anticancer activity of 2-(4-fluorophenyl)-N-phenylacetamide derivatives against the PC3 cell line. nih.gov
| Compound | Substituent on N-phenyl ring | IC₅₀ (µM) |
| 2a | 2-NO₂ | >100 |
| 2b | 3-NO₂ | 52 |
| 2c | 4-NO₂ | 80 |
| 2d | 2-OCH₃ | >100 |
| 2e | 3-OCH₃ | >100 |
| 2f | 4-OCH₃ | >100 |
| Imatinib | - | 40 |
This data clearly indicates that the presence and position of a nitro group on the N-phenyl ring are crucial for the observed cytotoxic activity, while methoxy substitutions are not favorable.
Stereochemical Influence on Biological Activity and Receptor Binding
The introduction of chiral centers into the this compound scaffold can lead to stereoisomers with distinct pharmacological properties. The differential three-dimensional arrangement of atoms in enantiomers and diastereomers can result in varying affinities for their biological targets, leading to differences in potency, efficacy, and even the nature of the biological response.
While specific studies on the stereoisomers of this compound are not extensively available, research on structurally related chiral amide analogues provides valuable insights into the importance of stereochemistry. For instance, in a series of chiral N-(2-benzyl-3-pivaloyloxypropyl) 2-[4-(methylsulfonylamino)phenyl]propionamide analogues, which are potent and stereospecific antagonists of the rTRPV1 receptor, the stereochemistry at the chiral centers was found to be critical for high binding affinity and antagonist potency. nih.gov This highlights that the precise spatial orientation of key functional groups is essential for optimal interaction with the receptor binding pocket.
Correlation of Computational Data with Experimental SAR for Predictive Modeling
Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking, have become indispensable tools in modern drug discovery for correlating the structural features of compounds with their biological activities. These in silico approaches can provide valuable insights into the SAR of this compound analogues and aid in the design of new molecules with improved properties.
QSAR studies aim to establish a mathematical relationship between the physicochemical properties (descriptors) of a series of compounds and their biological activity. semanticscholar.org For example, 2D-QSAR models have been developed for various N-phenylacetamide derivatives, revealing that descriptors related to molecular shape, connectivity, and electronic properties can be correlated with their activity. semanticscholar.org 3D-QSAR approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), go a step further by considering the three-dimensional arrangement of the molecules and their steric and electrostatic fields. mdpi.com These models can provide detailed 3D contour maps that visualize the regions around the molecule where modifications are likely to enhance or diminish activity.
Molecular docking simulations can predict the preferred binding mode of a ligand within the active site of a target protein. mdpi.com By analyzing the interactions between the ligand and the amino acid residues of the receptor, researchers can gain a deeper understanding of the molecular basis of activity and rationalize the observed SAR. For instance, docking studies can reveal key hydrogen bonding, hydrophobic, and aromatic interactions that are essential for high-affinity binding.
A study on new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors successfully employed both molecular docking and 2D-QSAR to understand their inhibitory activity. The developed QSAR model showed a good correlation between the predicted and experimental activities, with a regression coefficient (r²) of 0.862. nih.gov The model indicated that the distance and adjacency of heavy atoms, as well as the electronegativity and polarity of the compounds, had a significant impact on their inhibitory action. nih.gov
The following table presents a comparison of the experimental and predicted inhibitory activity (log Ki) for a set of N-phenylacetamide derivatives from a QSAR study, demonstrating the predictive power of such models. nih.gov
| Compound | Experimental log Ki | Predicted log Ki |
| 3a | 1.954 | 1.897 |
| 3b | 1.834 | 1.854 |
| 3c | 1.431 | 1.521 |
| 3d | 1.342 | 1.389 |
| 3e | 1.778 | 1.801 |
| 3f | 1.602 | 1.658 |
| 3g | 1.523 | 1.555 |
| 4a | 1.146 | 1.260 |
| 4b | 1.568 | 1.602 |
| 4c | 1.322 | 1.355 |
The strong correlation between the experimental and predicted data underscores the utility of computational models in guiding the design and optimization of novel this compound analogues. By integrating experimental SAR data with computational predictions, a more efficient and targeted approach to drug discovery can be achieved.
Enzymatic Biotransformation and Metabolic Fate in Vitro
Identification of Metabolic Soft Spots and Proposed Biotransformation Pathways for N-propylacetamide-containing molecules
Metabolic soft spots are chemically labile sites in a molecule that are most susceptible to enzymatic biotransformation. For N-propylacetamide-containing molecules, including 2-phenyl-N-propylacetamide, several potential metabolic soft spots can be identified based on established metabolic pathways for structurally related compounds. The primary sites of metabolic attack are anticipated to be the N-propyl group and the amide linkage.
The proposed biotransformation pathways for this compound are illustrated below and include N-dealkylation, hydroxylation of the propyl side chain, and amide bond hydrolysis. Aromatic hydroxylation of the phenyl ring is also a possible, though often minor, pathway.
Proposed Biotransformation Pathways:
N-Dealkylation: The N-propyl group is a likely site for oxidative dealkylation, a common metabolic route for N-alkylated amides and amines. nih.gov This pathway would lead to the formation of phenylacetamide and a three-carbon aldehyde or ketone.
Hydroxylation: The propyl group can undergo hydroxylation at various positions, leading to the formation of hydroxylated metabolites.
Amide Hydrolysis: The amide bond can be cleaved by hydrolytic enzymes, yielding phenylacetic acid and propylamine. nih.govnih.gov
Aromatic Hydroxylation: The phenyl ring may be hydroxylated, although this is generally a less favored pathway compared to the metabolism of the more labile N-alkylacetamide moiety.
Table 1: Proposed Metabolites of this compound
| Metabolite ID | Proposed Structure | Biotransformation Pathway |
| M1 | Phenylacetamide | N-Dealkylation |
| M2 | 2-phenyl-N-(1-hydroxypropyl)acetamide | Propyl Hydroxylation |
| M3 | 2-phenyl-N-(2-hydroxypropyl)acetamide | Propyl Hydroxylation |
| M4 | 2-phenyl-N-(3-hydroxypropyl)acetamide | Propyl Hydroxylation |
| M5 | Phenylacetic acid | Amide Hydrolysis |
| M6 | Propylamine | Amide Hydrolysis |
| M7 | 2-(4-hydroxyphenyl)-N-propylacetamide | Aromatic Hydroxylation |
In Vitro Metabolic Stability Assays in Cellular Systems, such as Cryopreserved Human Hepatocytes
The metabolic stability of a compound is a measure of its susceptibility to biotransformation and is a key parameter in predicting its in vivo clearance and half-life. In vitro metabolic stability assays are routinely conducted in drug discovery and development using cellular systems like cryopreserved human hepatocytes. These cells are considered the "gold standard" as they contain both Phase I and Phase II drug-metabolizing enzymes and their necessary cofactors.
The assay typically involves incubating the test compound (this compound) with a suspension of cryopreserved human hepatocytes at a controlled temperature (e.g., 37°C). Aliquots of the incubation mixture are taken at various time points and the reaction is quenched. The concentration of the parent compound remaining at each time point is then determined using analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
From the disappearance of the parent compound over time, key metabolic stability parameters can be calculated:
In vitro half-life (t½): The time required for the concentration of the parent compound to decrease by half.
Intrinsic clearance (CLint): A measure of the inherent ability of the liver to metabolize a drug, independent of blood flow.
Table 2: Illustrative In Vitro Metabolic Stability Data for this compound in Human Hepatocytes
| Time (minutes) | % Parent Compound Remaining |
| 0 | 100 |
| 15 | 85 |
| 30 | 70 |
| 60 | 50 |
| 90 | 35 |
| 120 | 20 |
Note: The data in this table is illustrative and not based on experimental results for this compound.
Role of Specific Enzyme Systems in Biotransformation, including Cytochrome P450 3A4 (CYP3A4) and Human Aldehyde Oxidase (hAOX)
The biotransformation of xenobiotics is primarily carried out by a variety of enzyme systems. For N-propylacetamide-containing molecules, two key enzyme systems are of particular interest: Cytochrome P450 3A4 (CYP3A4) and human Aldehyde Oxidase (hAOX).
Cytochrome P450 3A4 (CYP3A4):
CYP3A4 is a major Phase I drug-metabolizing enzyme, responsible for the metabolism of a large number of clinically used drugs. It is highly expressed in the liver and is known to catalyze a variety of oxidative reactions, including N-dealkylation. nih.gov For this compound, CYP3A4 is the most likely enzyme responsible for the N-dealkylation of the propyl group. It may also be involved in the hydroxylation of the phenyl ring.
Human Aldehyde Oxidase (hAOX):
Human Aldehyde Oxidase is a cytosolic enzyme that has gained increasing recognition for its role in the metabolism of various xenobiotics. Notably, hAOX has been shown to be capable of catalyzing the hydrolysis of amide bonds in certain drug molecules. nih.govnih.govresearchgate.netacs.org Therefore, hAOX is a strong candidate for mediating the amide hydrolysis of this compound to form phenylacetic acid and propylamine.
Table 3: Putative Roles of Key Enzymes in the Metabolism of this compound
| Enzyme | Proposed Role in Biotransformation |
| Cytochrome P450 3A4 (CYP3A4) | N-Dealkylation of the propyl group, Aromatic hydroxylation |
| Human Aldehyde Oxidase (hAOX) | Hydrolysis of the amide bond |
Advanced Applications and Research Paradigms
Role as Lead Compounds in Academic Medicinal Chemistry Programs for Scaffold Derivatization
In the field of medicinal chemistry, a "lead compound" is a chemical compound that has pharmacological or biological activity and whose chemical structure is used as a starting point for chemical modifications in order to improve potency, selectivity, or pharmacokinetic parameters. patsnap.comtechnologynetworks.com The 2-phenyl-N-propylacetamide structure represents a valuable scaffold for such derivatization efforts in academic research. Its core components, a phenyl group, an acetamide (B32628) linkage, and an N-propyl group, offer multiple sites for chemical modification.
Academic medicinal chemistry programs often focus on exploring the structure-activity relationships (SAR) of novel compound series. The this compound scaffold allows for systematic modifications, such as:
Substitution on the phenyl ring: Introducing various functional groups (e.g., halogens, nitro groups, alkyl chains) to the phenyl ring can significantly alter the compound's electronic and steric properties, influencing its binding affinity and selectivity for biological targets.
Modification of the N-alkyl group: The N-propyl group can be replaced with other alkyl or aryl substituents to probe the size and nature of the binding pocket of a target protein.
Alterations to the acetamide backbone: The acetamide linkage itself can be modified, for instance, by creating more rigid cyclic analogs to lock the conformation and potentially increase binding affinity.
These derivatization strategies enable researchers to generate libraries of related compounds, which can then be screened for enhanced biological activity against a variety of targets. This approach is fundamental to the discovery of new therapeutic agents.
Application as Molecular Probes for Biological Target Identification and Validation
Molecular probes are essential tools in chemical biology and drug discovery for identifying and validating new biological targets. rjpbr.com These small molecules are designed to interact with a specific protein or other biomolecule, allowing researchers to study its function in a biological system. Derivatives of the acetamide scaffold have shown utility as molecular probes, particularly in the study of the translocator protein (TSPO). nih.govelsevierpure.com
While direct evidence for this compound as a molecular probe is limited in the provided search results, its structural analogs, such as N,N-disubstituted pyrazolopyrimidine acetamides, have been synthesized and characterized for their high affinity to TSPO. nih.govelsevierpure.com These compounds, bearing a phenyl moiety, demonstrate that the broader class of phenylacetamides can be developed into potent and selective ligands.
The process of using a molecule like a derivatized this compound as a molecular probe involves:
Synthesis of analogs with high affinity and selectivity: Researchers synthesize a series of compounds to identify one with optimal binding characteristics for the target of interest.
Radiolabeling or fluorescent tagging: The selected probe is often modified with a radioactive isotope or a fluorescent tag to enable its detection and quantification in biological assays.
Target engagement studies: The labeled probe is used in in vitro and in vivo experiments to confirm that it binds to the intended target and to study the target's distribution and function.
This approach is crucial for validating that a particular protein is a viable target for therapeutic intervention.
Integration into Receptor-Mediated Drug Delivery Systems, particularly for TSPO-binding ligands
Receptor-mediated drug delivery is a targeted approach that utilizes the specific binding of a ligand to a receptor on the surface of target cells to deliver a therapeutic agent. nih.gov This strategy can enhance the efficacy of a drug while reducing off-target side effects. The translocator protein (TSPO) is an attractive target for such systems as it is overexpressed in a variety of pathological conditions, including neuroinflammation and cancer. nih.govelsevierpure.comnih.gov
Derivatives of acetamide, particularly those with high affinity for TSPO, are being explored for their potential in targeted drug delivery. nih.gov For instance, TSPO-selective ligands can be conjugated to nanoparticles or other drug carriers. mdpi.com These ligand-functionalized delivery systems can then specifically target cells that overexpress TSPO.
While the direct use of this compound in such systems is not explicitly detailed, the principle has been demonstrated with related structures. For example, TSPO ligands have been conjugated with biodegradable polymers to create nanogels capable of delivering proapoptotic agents to glioma cell lines. nih.gov This research highlights the potential for using the this compound scaffold as a starting point for designing new TSPO-targeting ligands for drug delivery applications.
| Feature | Description |
| Target Receptor | Translocator Protein (TSPO) |
| Rationale for Targeting | Overexpressed in cancer and neuroinflammation |
| Delivery Vehicle | Nanoparticles, Nanogels, Polymers |
| Mechanism | Ligand on the delivery system binds to TSPO on the target cell, leading to internalization. |
Emerging Research Avenues and Future Directions
Exploration of Undiscovered Biological Activities and Novel Therapeutic Modalities for 2-phenyl-N-propylacetamide and its Analogues
The phenylacetamide scaffold is a versatile pharmacophore found in a variety of compounds with demonstrated therapeutic effects. This suggests that this compound and its derivatives could possess a wide range of currently undiscovered biological activities. Future research should systematically explore these possibilities to identify novel therapeutic applications.
A promising area of investigation is the central nervous system. Phenylacetamide derivatives have been explored for their potential as antidepressant agents. nih.govnih.gov For instance, a series of 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide derivatives showed moderate to good antidepressant activity in preclinical models. nih.gov This suggests that this compound analogues could be designed and screened for their potential to modulate neurotransmitter systems, such as monoamine oxidase (MAO), which are implicated in depression and other mood disorders. nih.gov
Beyond mental health, the antimicrobial potential of phenylacetamide derivatives warrants further investigation. Novel 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamides have been synthesized and shown to possess antimicrobial properties. researchgate.net Furthermore, a series of N-phenylacetamide derivatives containing 4-arylthiazole moieties have demonstrated promising in vitro antibacterial activities against several plant pathogenic bacteria. mdpi.com Some of these compounds also exhibited nematicidal activity. mdpi.com These findings support the exploration of this compound analogues as potential treatments for bacterial infections in both clinical and agricultural settings.
The antiproliferative activity of phenylacetamide derivatives against various cancer cell lines is another critical area for future research. nih.govnih.govtbzmed.ac.irijcce.ac.ir For example, 2-(4-Fluorophenyl)-N-phenylacetamide derivatives have been identified as potential anticancer agents, particularly against prostate carcinoma. nih.govnih.gov The design and synthesis of novel this compound analogues could lead to the discovery of new compounds with potent and selective anticancer activity.
Furthermore, the potential of phenylacetamide derivatives in metabolic diseases is an emerging field. A novel series of N-phenylacetamide-1,2,3-triazole-indole-2-carboxamide derivatives were designed and showed potent α-glucosidase inhibitory activity, suggesting their potential as anti-diabetic agents. researchgate.netnih.gov This opens the door for investigating this compound and its analogues for their ability to modulate metabolic pathways.
The diverse biological activities observed in related phenylacetamide compounds are summarized in the table below.
| Biological Activity | Phenylacetamide Derivative Class | Key Findings |
| Antidepressant | 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamides | Moderate to good activity in preclinical models. nih.gov |
| Antibacterial | N-phenylacetamides with 4-arylthiazole moieties | Promising in vitro activity against plant pathogenic bacteria. mdpi.com |
| Nematicidal | N-phenylacetamides with 4-arylthiazole moieties | Some compounds showed significant nematicidal activity. mdpi.com |
| Anticancer | 2-(4-Fluorophenyl)-N-phenylacetamide derivatives | Potent activity against prostate carcinoma cell lines. nih.govnih.gov |
| Anti-diabetic | N-phenylacetamide-1,2,3-triazole-indole-2-carboxamides | Potent α-glucosidase inhibitors. researchgate.netnih.gov |
Design and Synthesis of Next-Generation Analogues with Tuned Pharmacological Profiles
A key future direction for this compound research lies in the rational design and synthesis of next-generation analogues with improved potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies will be crucial in guiding these efforts.
By systematically modifying the chemical structure of this compound, researchers can explore how different functional groups and structural motifs influence its biological activity. For example, in the development of phenylacetamide-based antidepressant agents, it was found that a benzyl (B1604629) substituent on the acetamide (B32628) nitrogen contributed to high activity. nih.gov Future studies on this compound could explore substitutions on the phenyl ring and modifications of the N-propyl group to optimize interactions with specific biological targets. nih.gov
The synthesis of hybrid molecules that combine the phenylacetamide scaffold with other pharmacophores is another promising strategy. This approach has been successfully used to create novel compounds with enhanced biological activity. For instance, the incorporation of a thiazole (B1198619) moiety into N-phenylacetamide derivatives led to compounds with significant antibacterial activity. mdpi.com Similarly, the conjugation of N-phenylacetamide with a 2-oxoindole benzensulfonamide scaffold resulted in potent carbonic anhydrase inhibitors with antiproliferative activity. nih.gov
The design process for these next-generation analogues can be significantly enhanced by computational modeling. Techniques such as quantitative structure-activity relationship (QSAR) analysis can help to identify the key structural features that are responsible for a compound's biological activity, guiding the design of more potent analogues. nih.gov
Advanced Mechanistic Investigations at the Molecular and Sub-molecular Levels
A deeper understanding of how this compound and its analogues exert their biological effects at the molecular and sub-molecular level is essential for their development as therapeutic agents. Advanced mechanistic investigations will be critical in elucidating their precise mechanisms of action.
Molecular docking and molecular dynamics simulations are powerful computational tools that can provide insights into the binding of small molecules to their protein targets. nih.gov These techniques can be used to predict the binding mode of this compound analogues to specific receptors or enzymes, helping to explain their biological activity and guide the design of more potent inhibitors. For example, molecular dynamics studies were used to understand the time-dependent interactions of a potent phenylacetamide-based antidepressant with monoamine oxidase A (MAO-A). nih.govnih.gov
Spectroscopic techniques, such as X-ray crystallography and nuclear magnetic resonance (NMR), can provide detailed information about the three-dimensional structure of drug-target complexes. This information is invaluable for understanding the molecular basis of drug action and for the rational design of new drugs.
Furthermore, theoretical quantum chemical methods can be employed to analyze the electronic and structural properties of this compound and its derivatives. xisdxjxsu.asiabiospace.com These computational studies can provide insights into the molecule's reactivity and its potential to interact with biological targets. xisdxjxsu.asia
Integration of Artificial Intelligence and Machine Learning Methodologies in Compound Design and Activity Prediction
AI and ML algorithms can be trained on large datasets of chemical structures and their associated biological activities to develop models that can predict the properties of new, untested compounds. stanford.edunih.govmdpi.com This can significantly accelerate the drug discovery process by allowing researchers to prioritize the synthesis and testing of the most promising candidates. For example, a deep learning approach has been used to predict the bioactivity of small molecules based on their molecular structure. stanford.edu
Generative AI models can be used to design novel molecules with desired pharmacological properties from scratch. nih.gov By learning the underlying patterns in existing chemical data, these models can generate new chemical structures that are likely to be active against a specific biological target. This approach could be used to design novel this compound analogues with enhanced therapeutic potential.
Furthermore, AI and ML can be used to analyze complex biological data, such as transcriptomics and proteomics data, to identify new drug targets and to understand the mechanism of action of existing drugs. mdpi.com This information can then be used to guide the development of more effective and personalized therapies. The application of AI and ML to the study of this compound and its derivatives holds immense promise for unlocking the full therapeutic potential of this chemical class.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
